Cas no 81-64-1 (Quinizarin)

Quinizarin structure
Quinizarin structure
Nombre del producto:Quinizarin
Número CAS:81-64-1
MF:C14H8O4
Megavatios:240.21092414856
MDL:MFCD00001209
CID:34256
PubChem ID:24863338

Quinizarin Propiedades químicas y físicas

Nombre e identificación

    • 1,4-Dihydroxyanthraquinone
    • 1,4-Dihydroxy-9,10-anthracenedione
    • Quinizarin
    • Solvent Orange 86
    • 1,4-Dihydroxy-9,10-anthraquinone
    • 1,4-Dihydroxy-9,10-anthraquinoneneat
    • QUINIZARIN(RG)
    • Sodium 2-ethylhexanoate
    • 1,4-dihydroxyanthracene-9,10-dione
    • 1,4-Doa
    • 1,4-hydroxyanthraquinone
    • C.I.58050
    • Chinizarin
    • DSD ACID
    • QUINAZARIN
    • quiniazarine
    • Quinizalin
    • QUINIZARINE
    • smokeoranger
    • C.I. 58050
    • 1,4-Dihydroxyanthrachinon
    • Smoke Orange R
    • Macrolex Orange GG
    • 9,10-Anthracenedione, 1,4-dihydroxy-
    • Anthraquinone, 1,4-dihydroxy-
    • 1,4-Dioxyanthraquinone
    • 1,4-Doa [Russian]
    • 1,4-Dihydroxy-anthraquinone
    • 1,4-Dioxyanthraquinone [Russian]
    • 1,4-Di
    • 1,4-Dihydroxy-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,4-dihydroxy- (8CI)
    • C.I. Solvent Orange 100
    • C.I. Solvent Orange 86
    • DAQ
    • NSC 15367
    • NSC 229036
    • NSC 40899
    • NSC 646569
    • Smoke Orange 18
    • Solvent Orange 100
    • MDL: MFCD00001209
    • Renchi: 1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
    • Clave inchi: GUEIZVNYDFNHJU-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=C(C=CC=2O)O)C(=O)C2C1=CC=CC=2
    • Brn: 1914036

Atributos calculados

  • Calidad precisa: 240.04200
  • Masa isotópica única: 240.042
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 0
  • Complejidad: 342
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 74.6
  • Recuento de constructos de variantes mutuas: 8
  • Xlogp3: 3.7

Propiedades experimentales

  • Color / forma: Orange crystals precipitated from acetic acid and diethyl ether, while dark red needle crystals precipitated from alcohol, benzene and toluene.
  • Denso: 1.3032 (rough estimate)
  • Punto de fusión: 196.0 to 202.0 deg-C
  • Punto de ebullición: 450ºC
  • Punto de inflamación: 222ºC
  • índice de refracción: 1.5430 (estimate)
  • Disolución: <1g/l
  • Coeficiente de distribución del agua: <1G/L(20ºC)
  • PSA: 74.60000
  • Logp: 1.87320
  • Merck: 8064
  • Índice de color: 58050
  • Disolución: Slightly soluble in water, soluble in concentrated sulfuric acid, sodium hydroxide solution, chlorobenzene, toluene, xylene, dichlorobenzene, red in alcohol, brown and yellow fluorescence in ether, purple in alkali and ammonia. In case of carbon dioxide, a black precipitate is formed, 1g of which can be dissolved in 13g of boiling glacial acetic acid. Can sublimate.
  • Presión de vapor: 1 mmHg ( 196.7 °C)
  • PKA: pK (18°) 9.51

Quinizarin Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H317
  • Declaración de advertencia: P280
  • Número de transporte de mercancías peligrosas:UN 3077 9 / PGIII
  • Wgk Alemania:2
  • Código de categoría de peligro: 50/53
  • Instrucciones de Seguridad: S22-S24/25
  • Rtecs:CB6600000
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • TSCA:Yes
  • Período de Seguridad:4.1
  • Categoría de embalaje:II; III
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

Quinizarin Datos Aduaneros

  • Código HS:2914610000
  • Datos Aduaneros:

    China Customs Code:

    2914610000

    Overview:

    2914610000 anthraquinone.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914610000 anthracene-9,10-dione.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%

Quinizarin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
389325-1KG
1,4-Dihydroxyanthraquinone, 97%
81-64-1 97%
1KG
¥ 1535 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044177-1kg
Quinizarin
81-64-1 98%
1kg
¥375.00 2024-07-28
TRC
D455593-1g
1,4-Dihydroxyanthraquinone
81-64-1
1g
$ 57.00 2023-09-07
TargetMol Chemicals
TN2132-500mg
Quinizarin
81-64-1 97.02%
500mg
¥ 296 2024-07-19
eNovation Chemicals LLC
D622131-5kg
1,4-Dihydroxyanthraquinone
81-64-1 97%
5kg
$1200 2024-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Q906-5G
Quinizarin
81-64-1 96%
5G
¥207.4 2022-02-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806790-2.5kg
1,4-Dihydroxyanthraquinone
81-64-1 96%
2.5kg
1,099.00 2021-05-17
MedChemExpress
HY-D0226-1g
Quinizarin
81-64-1 ≥95.0%
1g
¥500 2024-04-17
Life Chemicals
F1565-0160-10mg
1,4-dihydroxy-9,10-dihydroanthracene-9,10-dione
81-64-1 90%+
10mg
$79.0 2023-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017329-100g
Quinizarin
81-64-1 96%
100g
¥45 2024-05-21

Quinizarin Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
Referencia
Some experiments with aminodihydroxyanthraquinones
Morris, Gareth A.; et al, Tetrahedron, 1986, 42(12), 3303-9

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Oxygen
Referencia
Oxidative coupling of furans and naphthoquinones: a potential route to anthracyclinones
Bridson, John N.; et al, Journal of the Chemical Society, 1980, (9), 413-14

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Referencia
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referencia
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Referencia
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Fuming sulfuric acid ,  Boric acid (H3BO3) ;  rt; 5 h, 205 °C
1.2 Reagents: Water ;  cooled; 30 min, 85 °C
Referencia
Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution
Yin, Caixia; et al, Spectrochimica Acta, 2013, 115, 772-777

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Ethylenediamine
Referencia
A novel ring-closure reaction between 1,4-dihydroxyanthraquinone and diamines promoted by copper ions
Takei, Toshio; et al, Bulletin of the Chemical Society of Japan, 1981, 54(9), 2735-8

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
Referencia
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: 2-Butyn-1-ol ,  Potassium tert-butoxide Solvents: Dimethyl sulfoxide
Referencia
Rapid, one-pot conversion of aryl fluorides into phenols with 2-butyn-1-ol and potassium t-butoxide in DMSO
Levin, Jeremy I.; et al, Synthetic Communications, 2002, 32(9), 1401-1406

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Referencia
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referencia
Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi
Dhananjeyan, Mugunthu R.; et al, Journal of Medicinal Chemistry, 2005, 48(8), 2822-2830

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Aluminum chloride ,  Sulfuric acid Solvents: Water ;  10 min, 95 - 110 °C
Referencia
Facile, efficient and one-pot synthesis of anthraquinone derivatives catalyzed by AlCl3/H2SO4 under heterogeneous and mild conditions
Hossei, Naeimi; et al, Cuihua Xuebao, 2008, 29(1), 86-90

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Referencia
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
2.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referencia
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane
Referencia
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3)
Referencia
Synthesis of Quinizarin and Its Derivatives under Conditions of Microwave Activation
El'tsov, A. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(2), 255-258

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Nitric acid
Referencia
Reaction of hydroquinones with supported oxidizing reagents in solvent-free conditions
Gomez-Lara, J.; et al, Synthetic Communications, 2000, 30(15), 2713-2720

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
The synthesis of ventilone A
Piggott, Matthew J.; et al, Australian Journal of Chemistry, 2000, 53(9), 749-754

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Benzoyl peroxide ,  Triethylamine Solvents: Tetrahydrofuran
Referencia
Highly selective oxidation of hydroquinones to quinones with dibenzoyl peroxide
McKay, Peter G.; et al, Australian Journal of Chemistry, 1989, 42(12), 2295-7

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  rt → 205 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, 205 °C
1.3 Reagents: Water ;  cooled; 30 min, 85 °C
Referencia
Synthesis of 1,4-dihydroxyanthraquinone
Li, Kun-lan; et al, Dalian Gongye Daxue Xuebao, 2009, 28(4), 305-308

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Reaction of α-hydroxyanthraquinones with thionyl chloride. Preparation of 1,10-anthraquinone derivatives
Gorelik, M. V.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(1), 157-66

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Iron Solvents: Acetic acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Oxygen
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
The reductive dehalogenation of halo-substituted naphthazarins and quinizarins as a simple route to parent compounds
Anufriev, Victor Ph.; et al, Synthetic Communications, 1998, 28(12), 2149-2157

Quinizarin Raw materials

Quinizarin Preparation Products

Quinizarin Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:81-64-1)1,4-Dihydroxyanthraquinone
Número de pedido:sfd17279
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37
Precio ($):discuss personally

Quinizarin Literatura relevante

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